molecular formula C8H12FNSi B1588890 3-Fluoro-2-(trimethylsilyl)pyridine CAS No. 87674-09-7

3-Fluoro-2-(trimethylsilyl)pyridine

Cat. No.: B1588890
CAS No.: 87674-09-7
M. Wt: 169.27 g/mol
InChI Key: PLAVGOMINOBWRI-UHFFFAOYSA-N
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Description

3-Fluoro-2-(trimethylsilyl)pyridine is a fluorinated pyridine derivative with the molecular formula C8H12FNSi and a molecular weight of 169.27 g/mol . This compound is notable for its unique combination of a fluorine atom and a trimethylsilyl group attached to the pyridine ring, which imparts distinctive chemical properties. It is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(trimethylsilyl)pyridine typically involves the introduction of a fluorine atom and a trimethylsilyl group onto the pyridine ring. One common method is the reaction of 2-chloropyridine with trimethylsilyl fluoride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale adaptation of laboratory synthesis techniques. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(trimethylsilyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Fluoro-2-(trimethylsilyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(trimethylsilyl)pyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the fluorine atom and the steric protection provided by the trimethylsilyl group. This combination facilitates selective reactions at specific positions on the pyridine ring, allowing for precise modifications and the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-(trimethylsilyl)pyridine is unique due to the presence of both a fluorine atom and a trimethylsilyl group on the pyridine ring. This combination provides a balance of electronic and steric effects, making it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

(3-fluoropyridin-2-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FNSi/c1-11(2,3)8-7(9)5-4-6-10-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAVGOMINOBWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463658
Record name 3-Fluoro-2-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87674-09-7
Record name 3-Fluoro-2-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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